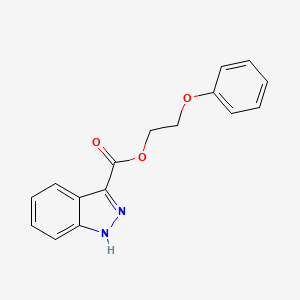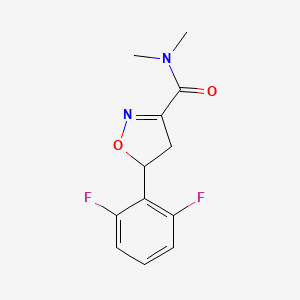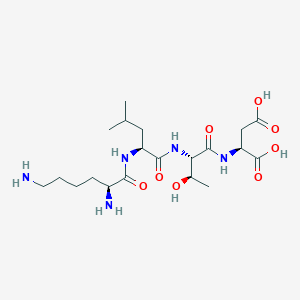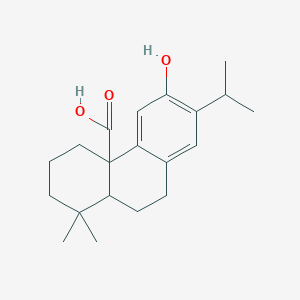
2-phenoxyethyl 1H-indazole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenoxyethyl 1H-indazole-3-carboxylate is a synthetic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Vorbereitungsmethoden
The synthesis of 2-phenoxyethyl 1H-indazole-3-carboxylate typically involves the reaction of 1H-indazole-3-carboxylic acid with 2-phenoxyethanol in the presence of a suitable coupling agent. Commonly used coupling agents include dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC). The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions .
Analyse Chemischer Reaktionen
2-Phenoxyethyl 1H-indazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The phenoxyethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex indazole derivatives with potential biological activities.
Biology: The compound has shown promise in studies related to enzyme inhibition and receptor binding, making it a candidate for drug development.
Medicine: Research has indicated potential anti-inflammatory, anticancer, and antimicrobial properties, which could be harnessed for therapeutic purposes.
Wirkmechanismus
The mechanism of action of 2-phenoxyethyl 1H-indazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
2-Phenoxyethyl 1H-indazole-3-carboxylate can be compared with other indazole derivatives, such as:
1H-indazole-3-carboxylic acid: A precursor in the synthesis of this compound, known for its own biological activities.
2-phenoxyethyl 1H-indazole-3-carboxamide: A structurally similar compound with potential therapeutic applications.
1H-indazole-3-carboxylate esters: A class of compounds with varying biological activities depending on the ester group attached.
The uniqueness of this compound lies in its specific phenoxyethyl group, which imparts distinct chemical and biological properties compared to other indazole derivatives.
Eigenschaften
CAS-Nummer |
763098-07-3 |
|---|---|
Molekularformel |
C16H14N2O3 |
Molekulargewicht |
282.29 g/mol |
IUPAC-Name |
2-phenoxyethyl 1H-indazole-3-carboxylate |
InChI |
InChI=1S/C16H14N2O3/c19-16(15-13-8-4-5-9-14(13)17-18-15)21-11-10-20-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,17,18) |
InChI-Schlüssel |
PJGUEFCQUFQFMV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OCCOC(=O)C2=NNC3=CC=CC=C32 |
Löslichkeit |
6.6 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[(1R)-3-hydroxy-1-phenylpropoxy]-1-phenylhex-5-en-1-one](/img/structure/B12517602.png)
![1H-Imidazole, 4-[4-(4-fluorophenoxy)phenyl]-2-(phenoxymethyl)-](/img/structure/B12517607.png)

![6-Bromo-2-(pyridin-3-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B12517614.png)

![N-[(2S)-2-acetamido-3-amino-3-oxopropyl]-2-aminobenzamide](/img/structure/B12517643.png)
![2-(Benzo[d][1,3]dioxol-5-yl)-6-chloroquinoline](/img/structure/B12517644.png)
![Benzaldehyde, 2-[(5-oxohexyl)oxy]-](/img/structure/B12517645.png)



![2H-Benzo[a]quinolizin-2-one, 1,6,7,11b-tetrahydro-](/img/structure/B12517666.png)
